N-benzyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]naphthalene-2-sulfonamide
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Overview
Description
N~2~-BENZYL-N~2~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-NAPHTHALENESULFONAMIDE is a complex organic compound that features a naphthalenesulfonamide core with benzyl and pyrazolyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-BENZYL-N~2~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-NAPHTHALENESULFONAMIDE typically involves multi-step organic reactions. One common approach is to start with the naphthalenesulfonamide core, which is then functionalized with benzyl and pyrazolyl groups through a series of nucleophilic substitution and condensation reactions. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM), and catalysts like palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N~2~-BENZYL-N~2~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-NAPHTHALENESULFONAMIDE can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon (Pd/C).
Nucleophiles: Sodium hydride, lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N~2~-BENZYL-N~2~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-NAPHTHALENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals.
Material Science: The unique structural features of this compound make it suitable for use in the design of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N2-BENZYL-N~2~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-NAPHTHALENESULFONAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The pathways involved in its mechanism of action can include signal transduction pathways that regulate cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N2-BENZYL-N~2~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-NAPHTHALENESULFONAMIDE include:
Naphthalenesulfonamides: Compounds with similar sulfonamide cores but different substituents.
Benzyl derivatives: Compounds featuring benzyl groups attached to various functional groups.
Pyrazole derivatives: Compounds containing pyrazole rings with different substituents.
Uniqueness
The uniqueness of N2-BENZYL-N~2~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-NAPHTHALENESULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C23H23N3O2S |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-benzyl-N-[(2-ethylpyrazol-3-yl)methyl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C23H23N3O2S/c1-2-26-22(14-15-24-26)18-25(17-19-8-4-3-5-9-19)29(27,28)23-13-12-20-10-6-7-11-21(20)16-23/h3-16H,2,17-18H2,1H3 |
InChI Key |
XEHMGXMTZGPHDM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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